molecular formula C13H21NO3 B2958014 Tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate CAS No. 2090734-62-4

Tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No. B2958014
CAS RN: 2090734-62-4
M. Wt: 239.315
InChI Key: CRXRNRPIJSYCAO-UHFFFAOYSA-N
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Description

Tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate is a chemical compound with the molecular formula C13H21NO3 . It has a molecular weight of 239.31 . The compound is typically stored at -10 degrees Celsius and is in the form of an oil .


Molecular Structure Analysis

The InChI code for Tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate is 1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-10(15)7-13(9-14)5-4-6-13/h4-9H2,1-3H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate is an oil at room temperature . It has a molecular weight of 239.31 . The compound is typically stored at -10 degrees Celsius .

Scientific Research Applications

  • Synthetic Routes and Derivation Possibilities : Meyers et al. (2009) developed efficient synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to Tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate. This compound is significant for its potential in selective derivations on the azetidine and cyclobutane rings, providing a convenient entry point for novel compounds in chemical space complementary to piperidine ring systems (Meyers et al., 2009).

  • Potential Biological Activity : Moskalenko and Boev (2012) investigated reactions involving tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, which might be used for preparing biologically active heterocyclic compounds. This research highlights the potential of these compounds in biological and pharmaceutical applications (Moskalenko & Boev, 2012).

  • Stereoelectronic Control Theory in Photochemical and Thermal Rearrangements : Lattes et al. (1982) studied the photochemical and thermal rearrangement of oxaziridines, providing evidence in support of stereoelectronic control theory. This theory explains the regioselectivities observed in the rearrangements of oxaziridines and could be relevant to understanding reactions involving Tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate (Lattes et al., 1982).

  • NMR Spectroscopy for Absolute Configuration Assignment : Jakubowska et al. (2013) used NMR spectroscopy to determine the absolute configurations of compounds related to Tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate. This type of spectroscopic analysis is crucial for accurate characterization of such compounds in research (Jakubowska et al., 2013).

  • Spirolactams as Pseudopeptides : Fernandez et al. (2002) explored the synthesis of spirolactams, including derivatives of tert-butoxycarbonyl-azaspiro compounds, as pseudopeptides. These compounds have implications in peptide synthesis and could serve as constrained surrogates of dipeptides (Fernandez et al., 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-10(15)7-13(9-14)5-4-6-13/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXRNRPIJSYCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC2(C1)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2090734-62-4
Record name tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate
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